![molecular formula C10H21ClN2O3 B1654013 Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride CAS No. 2095409-34-8](/img/structure/B1654013.png)
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is an organic compound with the CAS Number: 2095409-34-8 . It has a molecular weight of 252.74 . This compound is known for its stability and ease of synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride” is used in chemical synthesis . It is a key intermediate in the synthesis of various complex molecules due to its unique structure that includes an amino group, a hydroxy group, and a carboxylate group .
Mitsunobu Reaction
This compound is used in the Mitsunobu reaction, a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or other functional groups .
Biomimetic Blood Coagulation Test
In biomimetic research, this compound has been used in the design of apoptotic cell-inspired particles for blood coagulation tests . These particles serve as an alternative to conventional activated partial thromboplastin time (APTT) reagents .
Dipeptide Synthesis
“Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride” can be used in the synthesis of dipeptides . Dipeptides are compounds consisting of two amino acids linked by a single peptide bond. They have numerous applications in biological research and drug development .
Amide Bond Formation
The compound has been reported to react with O-acylurea to give the proper OBt activated ester, which enhances the reactivity of the activated ester leading to a higher yield of the amide product . This process is crucial in the formation of amide bonds, which are fundamental in the structure of proteins .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSJUKFDGUJYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2095409-34-8 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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